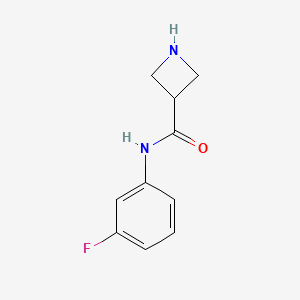
N-(3-fluorophenyl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-fluorophenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C10H11FN2O and its molecular weight is 194.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-fluorophenyl)azetidine-3-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an azetidine ring, a carboxamide group, and a fluorinated phenyl substituent. Its molecular formula is C_9H_{10}F_N_2O, with a molecular weight of approximately 182.19 g/mol. The fluorine atom in the phenyl ring is significant for enhancing the compound's reactivity and biological activity.
Research indicates that this compound may act through several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, where it binds to specific enzymes, altering their activity and potentially leading to therapeutic effects.
- Receptor Modulation : It may also function as a receptor modulator, affecting various signaling pathways within cells.
Anticancer Properties
Studies have indicated that azetidine derivatives, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, compounds in this class have been evaluated for their antiproliferative activities in breast cancer cells (MCF-7), with some showing significant IC50 values indicating effective inhibition of cell growth.
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 5.4 | MCF-7 |
| N-(4-chloro-3-fluorophenyl)azetidine-3-carboxamide | 4.8 | MCF-7 |
| N-(2,5-difluorophenyl)azetidine-3-carboxamide | 6.0 | MCF-7 |
These findings suggest that the structural modifications in azetidine derivatives can significantly influence their anticancer activity.
Antimicrobial Activity
This compound has also been explored for its antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains, indicating its potential as an antibiotic agent.
Case Studies and Research Findings
- In Vitro Studies : A study published in Journal of Medicinal Chemistry demonstrated that this compound inhibited the proliferation of MCF-7 cells with an IC50 value of 5.4 µM. This was attributed to its ability to disrupt critical cellular pathways involved in cancer cell survival .
- Mechanistic Insights : Another research article highlighted the compound's ability to bind to specific targets within the cell, which could lead to alterations in gene expression related to tumor growth .
- Comparative Analysis : In comparative studies with other azetidine derivatives, this compound exhibited superior activity against certain cancer cell lines, suggesting that the fluorine substitution plays a crucial role in enhancing biological activity .
Eigenschaften
IUPAC Name |
N-(3-fluorophenyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-8-2-1-3-9(4-8)13-10(14)7-5-12-6-7/h1-4,7,12H,5-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCSOWWTSPLLOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














